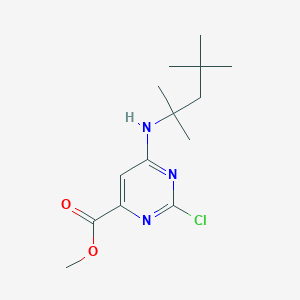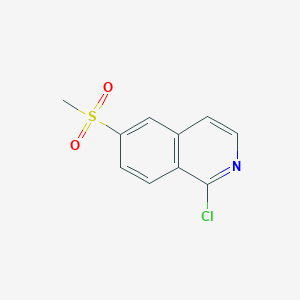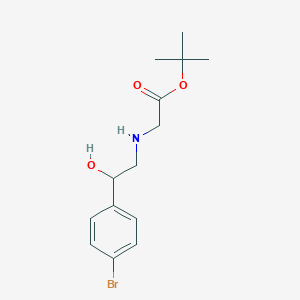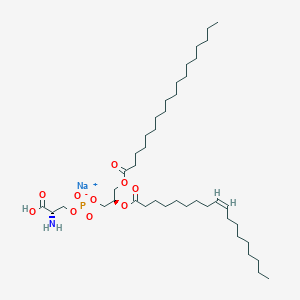
1-Stearoyl-2-Oleoyl-sn-Glycero-3-Phospho-L-Serin (Natriumsalz)
Übersicht
Beschreibung
1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt), also known as SOPS, is a sodium salt of a modified lipid which has a phosphoserine head group . It is used in liposome preparation .
Synthesis Analysis
The synthesis of 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as stearoyl and oleoyl respectively .Molecular Structure Analysis
The molecular formula of 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) is C42H79NO10PNa . The average mass is 790.059 Da and the monoisotopic mass is 789.552002 Da .Chemical Reactions Analysis
1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) is used in the preparation of multilamellar and unilamellar liposomes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) include a density of 1.0±0.1 g/cm3, boiling point of 816.1±75.0 °C at 760 mmHg, and vapour pressure of 0.0±6.3 mmHg at 25°C . It has a molar refractivity of 217.2±0.3 cm3, a polar surface area of 181 Å2, and a molar volume of 755.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Liposomenpräparation
Diese Verbindung wird häufig bei der Herstellung von multilamellaren und unilamellaren Liposomen verwendet . Diese Liposomen dienen als Modellzellmembranen in verschiedenen Studien und helfen Forschern, die Membrandynamik und die Wechselwirkungen von Medikamenten mit Zellmembranen zu verstehen.
Liposomenbindungsassays
Sie wird auch in Liposomenbindungsassays eingesetzt . Diese Assays sind entscheidend für die Bestimmung der Bindungseffizienz und Kinetik von Pharmazeutika und liefern Erkenntnisse zum Wirkstofftransportoptimierungspotenzial von Verbindungen.
Phospholipidvesikelbildung
Forscher verwenden diese Verbindung zur Generierung von multilamellaren Phospholipidvesikeln . Diese Vesikel werden in Wirkstofftransportsystemen verwendet, um therapeutische Wirkstoffe einzukapseln, wodurch deren Stabilität und Bioverfügbarkeit verbessert werden.
Proteinkinase-C-Signalwege
Phosphatidylserin (PS): , das Grundgerüst dieser Verbindung, spielt eine Schlüsselrolle in den Proteinkinase-C (PKC)-Signalwegen . PKC ist an der Steuerung der Funktion anderer Proteine durch die Phosphorylierung von Hydroxylgruppen von Serin- und Threonin-Aminosäureresten auf diesen Proteinen beteiligt, was für die Regulierung zellulärer Prozesse von entscheidender Bedeutung ist.
Neurowissenschaftliche Forschung
In der Neurowissenschaft wird diese Verbindung zur Untersuchung der Myelinscheidenbildung und -reparatur verwendet . Myelinscheiden sind für das einwandfreie Funktionieren des Nervensystems unerlässlich, und diese Verbindung hilft beim Verständnis des Myelinisierungsprozesses.
Zellmembranstudien
Die Verbindung ist von entscheidender Bedeutung für die Untersuchung der Verteilung und Funktion von Phosphatidylserin in Zellmembranen . Diese Forschung ist grundlegend für das Verständnis der Zellsignalisierung und Apoptose.
Wirkmechanismus
Target of Action
It is known that phosphatidylserines, a class of compounds to which this molecule belongs, play key roles in cellular processes such as signaling and apoptosis .
Mode of Action
Phosphatidylserines are known to interact with proteins in the cell membrane, influencing cellular processes such as signaling pathways .
Biochemical Pathways
Phosphatidylserines are involved in several cellular processes, including the formation of lipid bilayers and the induction of apoptosis .
Result of Action
Phosphatidylserines, in general, are known to play crucial roles in cellular processes such as signaling and apoptosis .
Action Environment
It is known that this compound has been used in the preparation of multilamellar and unilamellar liposomes, which suggests that its action may be influenced by the lipid environment .
Biochemische Analyse
Biochemical Properties
1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine is involved in several biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances. This compound also interacts with proteins like protein kinase C, which is activated by the presence of phosphatidylserine and plays a role in various cellular processes including cell growth and differentiation . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine interacts with other biomolecules such as calcium ions, which are essential for the activation of certain enzymes and proteins .
Cellular Effects
1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, such as the protein kinase C pathway, which is involved in regulating cell growth, differentiation, and apoptosis . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine impacts cellular metabolism by participating in the synthesis and degradation of phospholipids, which are essential components of cell membranes .
Molecular Mechanism
The molecular mechanism of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine involves several key interactions at the molecular level. This compound binds to protein kinase C, leading to its activation and subsequent phosphorylation of target proteins . It also interacts with calcium ions, which are necessary for the activation of certain enzymes and proteins . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can inhibit or activate enzymes involved in phospholipid metabolism, thereby influencing the overall lipid composition of cell membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can have lasting effects on cellular function, including sustained activation of protein kinase C and prolonged changes in gene expression .
Eigenschaften
IUPAC Name |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKKMIPHGSQRX-NJZWBUMZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H79NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 1-Stearoyl-2-oleoyl-sn-glycero-3-, commonly known as SOPS, influence the properties of a lipid monolayer?
A1: Research indicates that incorporating SOPS into a phosphatidylcholine (PC) monolayer significantly alters its biophysical characteristics. [] Specifically, the presence of SOPS impacts the monolayer's:
- Compressibility: This includes changes in isotherms, bulk modulus, and excess area per molecule, signifying altered packing and lateral organization of lipids. []
- Surface Potential: The electrical potential at the monolayer-air interface is modified, reflecting changes in the lipid headgroup organization and interactions with ions in the subphase. []
- SOPS Concentration: The molar ratio of SOPS to PC directly influences the magnitude of the observed changes. []
- Ionic Strength and Composition: The presence and types of ions (e.g., Na+, K+) in the subphase influence SOPS behavior, likely due to its negatively charged headgroup. []
Q2: Why is understanding the interaction between 1-Stearoyl-2-oleoyl-sn-glycero-3- and proteins like spectrin important in cell biology?
A2: Spectrin, a crucial component of the erythrocyte (red blood cell) cytoskeleton, interacts directly with lipids in the cell membrane. [] Research suggests that SOPS plays a significant role in these interactions. Understanding the specifics of how spectrin binds to SOPS provides valuable insight into:
- Membrane Mechanical Properties: Spectrin binding can influence the membrane's elasticity, bending rigidity, and overall stability, which are crucial for cellular integrity and function. []
- Mesoscopic Membrane Morphology: The interaction between spectrin and SOPS can affect the shape and organization of the membrane on a larger scale, potentially influencing processes like vesicle formation or protein clustering. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


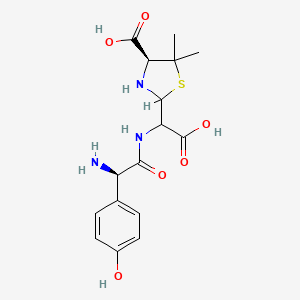
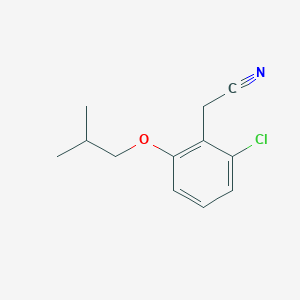
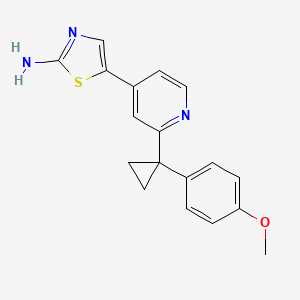
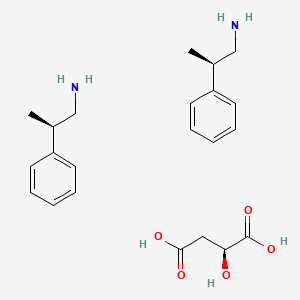
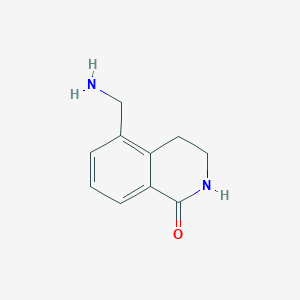
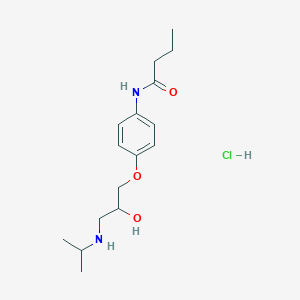

![(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1412393.png)
